molecular formula C12H16O3 B186330 4-Hexanoylresorcinol CAS No. 3144-54-5

4-Hexanoylresorcinol

Cat. No.: B186330
CAS No.: 3144-54-5
M. Wt: 208.25 g/mol
InChI Key: SKUFHZAEFGZSQK-UHFFFAOYSA-N
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Description

4-Hexanoylresorcinol, also known as 2’,4’-dihydroxyhexanophenone, is an organic compound with the molecular formula C12H16O3. It is a member of the resorcinol family, characterized by the presence of two hydroxyl groups on a benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and cosmetics.

Mechanism of Action

Target of Action

4-Hexanoylresorcinol, also known as Hexylresorcinol, is a substituted dihydroxybenzene . It primarily targets the mucous membranes of the mouth and throat where it exhibits antiseptic, anthelmintic, and local anesthetic properties . It is also used in various commercial cosmetic anti-aging creams .

Mode of Action

When acting as an oral anesthetic for relieving sore throats, it is generally believed that this compound is possibly capable of blocking voltage-gated neuronal sodium channels . This action inhibits the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area to which it is applied .

Biochemical Pathways

This compound is a chemical chaperone that can bind to multiple intracellular enzymes and impact their activity . Notably, it strongly inhibits tyrosinase, an enzyme responsible for two steps in melanin synthesis . This inhibition is particularly useful in the cosmetic and food industries, where this compound is widely adopted for its commercial applications .

Pharmacokinetics

This is because the pharmacological action is local to the topically applied or oro-pharyngeal cavity area .

Result of Action

The application of this compound results in relief from irritation, pain, and prevention of infection . It also has potential applications in the cosmetic industry as an anti-aging cream . Furthermore, it has been found to increase the shelf life of shrimp by reducing melanosis (black spots) . In mice with cancer, this compound inhibited NF-κB and extended their survival rate .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored at a temperature between 53-56 °C (lit.) to maintain its stability and efficacy. Furthermore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Biochemical Analysis

Biochemical Properties

4-Hexanoylresorcinol interacts with multiple intracellular enzymes and impacts their activity . For instance, it strongly inhibits tyrosinase, an enzyme responsible for two steps in melanin synthesis . This property extends food storage time and is widely adopted in the cosmetic and food industries .

Cellular Effects

This compound exhibits some estrogenic activity, resembling the action of the female sex hormone estrogen . It did not change the expression of estrogen receptor-α, -β, or p-ERK1/2 in MCF-7 cells . In an ovariectomized animal model, the this compound group showed similar levels of ERα, ERβ, and prolactin expression in the pituitary gland compared to the solvent only group .

Molecular Mechanism

The molecular mechanism of this compound involves blocking voltage-gated neuronal sodium channels, which inhibits the initiation and conduction of nerve impulses for feeling or transmitting pain signals in the local area .

Temporal Effects in Laboratory Settings

In one study, this compound increased the shelf life of shrimp by reducing melanosis (black spots) . In mice with cancer, this compound inhibited NF-κB and extended their survival rate .

Dosage Effects in Animal Models

It has been observed that in an ovariectomized animal model, the this compound group showed similar levels of ERα, ERβ, and prolactin expression in the pituitary gland compared to the solvent only group .

Metabolic Pathways

Regarding the metabolism of this compound, it has been reported that excretion of the compound in the urine is largely in the form of an ethereal sulfate conjugate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hexanoylresorcinol can be synthesized through the reaction of resorcinol with hexanoic acid. The process involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of glass-lined reactors to handle the corrosive nature of zinc chloride and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Hexanoylresorcinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hexylresorcinol.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc amalgam and dilute hydrochloric acid are used for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hexylresorcinol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Hexanoylresorcinol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Hexylresorcinol
  • Resorcinol
  • 4-Hexylresorcinol

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-3-4-5-11(14)10-7-6-9(13)8-12(10)15/h6-8,13,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUFHZAEFGZSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871883
Record name 1-(2,4-Dihydroxyphenyl)hexan-1-one
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3144-54-5
Record name 4-Caproylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3144-54-5
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Record name 4-Hexanoylresorcinol
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Record name 3144-54-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163332
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Record name 1-(2,4-Dihydroxyphenyl)hexan-1-one
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Record name 2',4'-dihydroxyhexanophenone
Source European Chemicals Agency (ECHA)
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Record name 4-HEXANOYLRESORCINOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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